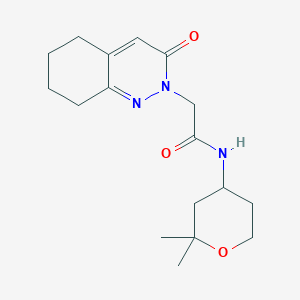
N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring substituted with a chlorine atom and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide typically involves multiple steps:
Formation of the Purine Derivative: The starting material, a purine derivative, is chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids.
Coupling Reaction: The chlorinated purine derivative is then coupled with the thiadiazole ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Final Amidation: The final step involves the amidation of the intermediate product with beta-alanine using reagents like N,N’-carbonyldiimidazole (CDI) or other suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antiviral or anticancer agent due to its purine and thiadiazole moieties.
Biological Studies: Investigation of its effects on cellular processes and molecular pathways.
Pharmaceutical Development: Exploration of its potential as a lead compound for drug development.
Industrial Applications: Use in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA replication or protein synthesis.
Pathways Involved: It may interfere with signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N~3~-(2-chloro-7H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide: Similar structure with a methyl group instead of a cyclopropyl group.
N~3~-(2-chloro-7H-purin-6-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide: Similar structure with an ethyl group instead of a cyclopropyl group.
Uniqueness
N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide is unique due to the presence of the cyclopropyl group, which may confer distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H13ClN8OS |
|---|---|
Molecular Weight |
364.81 g/mol |
IUPAC Name |
3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H13ClN8OS/c14-12-19-9(8-10(20-12)17-5-16-8)15-4-3-7(23)18-13-22-21-11(24-13)6-1-2-6/h5-6H,1-4H2,(H,18,22,23)(H2,15,16,17,19,20) |
InChI Key |
UMMKMZRPVFMQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide](/img/structure/B10993219.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10993226.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993230.png)
![1H-benzimidazol-6-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10993238.png)
![3-(3-Fluorobenzyl)-5-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)imidazolidine-2,4-dione](/img/structure/B10993239.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B10993241.png)
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1H-indazole-3-carboxamide](/img/structure/B10993244.png)
![(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10993247.png)

![N-cyclopropyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B10993257.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10993261.png)
![3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10993265.png)
![N-(3,5-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993272.png)
![2-(5-bromo-1H-indol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B10993291.png)
